NPOM vs. 2-Nitrobenzyl Photocleavable Group: 3× Faster Cleavage and 193× Higher Enzymatic Incorporation Efficiency
When the 6-nitropiperonal-derived 6-nitropiperonyloxymethyl (NPOM) photocleavable protecting group was compared head-to-head with the widely used 2-nitrobenzyl (NB) group on deoxypseudouridine 5'-triphosphate, NPOM was cleaved by irradiation at 365 nm in 10 seconds versus 30 seconds for the NB group—a 3-fold faster cleavage rate [1]. More critically, enzymatic incorporation of dNPOMΨTP by the Klenow fragment (exo⁻) proceeded 193 times more efficiently than dNBΨTP, as judged by Vmax/Km, confirming that the NPOM group is a superior substrate for DNA polymerases [1]. This dual advantage in both photochemical kinetics and enzymatic compatibility cannot be replicated by the simpler 2-nitrobenzyl system.
| Evidence Dimension | Photocleavage rate and enzymatic incorporation efficiency of photocaged deoxynucleoside triphosphates |
|---|---|
| Target Compound Data | 6-Nitropiperonyloxymethyl (NPOM): cleavage in 10 s at 365 nm; dNPOMΨTP incorporation efficiency (Vmax/Km) 193× higher than dNBΨTP |
| Comparator Or Baseline | 2-Nitrobenzyl (NB): cleavage in 30 s at 365 nm; dNBΨTP incorporation efficiency set as baseline (1×) |
| Quantified Difference | 3× faster photocleavage (10 s vs. 30 s); 193× higher enzymatic incorporation efficiency |
| Conditions | Oligonucleotides irradiated at 365 nm; Klenow fragment exo⁻ DNA polymerase incorporation assay |
Why This Matters
For research groups synthesizing photocaged oligonucleotides or developing light-triggered DNA constructs, NPOM delivers both faster experimental turnaround and dramatically higher enzymatic yield, directly reducing reagent consumption and synthesis failure rates.
- [1] Kikuchi, K., et al. Synthesis of Deoxypseudouridine 5′-Triphosphate Bearing the Photoremovable Protecting Group at the N1 Position Capable of Enzymatic Incorporation to DNA. 2020. Cleavage: NB 30 s vs. NPOM 10 s at 365 nm; incorporation efficiency: dNPOMΨTP 193× higher Vmax/Km than dNBΨTP. View Source
